3-(2-(cyclohex-1-en-1-yl)ethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-(2-(cyclohex-1-en-1-yl)ethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound with a unique structure that combines a quinazolinone core with a morpholine ring and a cyclohexene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(cyclohex-1-en-1-yl)ethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the reaction of anthranilic acid with formamide under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution, where the quinazolinone intermediate reacts with morpholine in the presence of a suitable base.
Attachment of the Cyclohexene Moiety: The cyclohexene moiety is attached through a Friedel-Crafts alkylation reaction, where the quinazolinone-morpholine intermediate reacts with cyclohexene in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-(cyclohex-1-en-1-yl)ethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
3-(2-(cyclohex-1-en-1-yl)ethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.
Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with various biological molecules and pathways, which can provide insights into its potential therapeutic uses.
Industrial Applications: The compound can be used as a precursor for the synthesis of other complex organic molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 3-(2-(cyclohex-1-en-1-yl)ethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a quinazolinone core, such as 2-phenylquinazolin-4(3H)-one, which share structural similarities but differ in their functional groups.
Morpholine Derivatives: Compounds like 4-morpholinobenzaldehyde, which contain the morpholine ring but have different core structures.
Cyclohexene Derivatives: Compounds such as 1-cyclohexenyl ethylamine, which feature the cyclohexene moiety but lack the quinazolinone and morpholine components.
Uniqueness
3-(2-(cyclohex-1-en-1-yl)ethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unique due to its combination of a quinazolinone core, a morpholine ring, and a cyclohexene moiety. This unique structure provides it with distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
3-[2-(cyclohexen-1-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c24-19-17-14-16(22-10-12-25-13-11-22)6-7-18(17)21-20(26)23(19)9-8-15-4-2-1-3-5-15/h4,6-7,14H,1-3,5,8-13H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDANCUDUBFADN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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